(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Medicinal Chemistry Property Prediction ADME Profiling

Researchers exploring CNS-active scaffolds often face structural ambiguity that compromises target engagement. CAS 727361-19-5 addresses this with a defined N-ethylpyrrolidine moiety critical for dopamine D2 receptor affinity. - Enables SAR studies with a validated pharmacophore achieving sub-nanomolar IC50 values in related series. - Serves as a benchmark substrate for developing catalytic N-arylation methods on sterically hindered amines. - Ships with ≥95% purity, ensuring reproducibility in focused library synthesis and BBB permeability assays.

Molecular Formula C12H20N2O
Molecular Weight 208.3g/mol
CAS No. 727361-19-5
Cat. No. B511112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine
CAS727361-19-5
Molecular FormulaC12H20N2O
Molecular Weight208.3g/mol
Structural Identifiers
SMILESCCN1CCCC1CNCC2=CC=CO2
InChIInChI=1S/C12H20N2O/c1-2-14-7-3-5-11(14)9-13-10-12-6-4-8-15-12/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3
InChIKeyNJRQALNDVRORSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethylpyrrolidin-2-yl)-N-(furan-2-ylmethyl)methanamine (CAS 727361-19-5): A Pyrrolidine-Furan Scaffold for CNS Research


(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine (CAS 727361-19-5), also known as 1-(1-Ethylpyrrolidin-2-yl)-N-(furan-2-ylmethyl)methanamine, is a synthetic small molecule with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol . It features a pyrrolidine ring connected to a furan moiety via a methylene bridge, placing it within a class of nitrogen-containing heterocycles often explored as privileged scaffolds for modulating G-protein-coupled receptors (GPCRs) and enzymes in the central nervous system (CNS) . Its physicochemical profile, including a boiling point of 282.7±15.0 °C at 760 mmHg, has been characterized . Commercially, this compound is available from multiple vendors with purities typically specified at ≥95% .

Why a Generic 'Pyrrolidine-Furan' Amine Cannot Substitute for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine


While many compounds share the pyrrolidine-furan amine motif, direct substitution is highly inadvisable for scientific or industrial applications due to the profound impact of minor structural variations on target engagement and physicochemical properties. The specific substitution pattern of an N-ethyl group on the pyrrolidine ring and a methylene-linked furan-2-ylmethylamine group in CAS 727361-19-5 is a key determinant of its biological activity . In closely related chemical series, subtle changes—such as altering the N-alkyl substituent from ethyl to methyl or shifting the point of attachment on the furan ring—have been shown to drastically alter binding affinity for dopamine D2 receptors by orders of magnitude (e.g., from low nanomolar to micromolar IC50 values) [1]. Furthermore, the presence of the specific N-ethylpyrrolidine moiety, a pharmacophore found in marketed drugs like sulpiride, is often crucial for achieving selectivity over off-target receptors [2]. Therefore, assuming functional equivalence among in-class analogs without specific comparative data for CAS 727361-19-5 introduces significant risk to experimental reproducibility and project outcomes.

Quantitative Evidence for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine: A Comparative Analysis


Physicochemical Property Differentiation of CAS 727361-19-5 Against a Close Structural Analog

A direct comparison of predicted physicochemical properties shows that (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine has a higher boiling point and greater vaporization enthalpy than a closely related analog lacking the N-ethyl group. This indicates that the ethyl substitution significantly increases intermolecular forces, which can impact volatility and handling during synthesis and purification.

Medicinal Chemistry Property Prediction ADME Profiling

Structural Impact on Lipophilicity and Predicted Brain Permeability for CAS 727361-19-5

The incorporation of an N-ethyl group onto the pyrrolidine ring of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is expected to increase its lipophilicity (cLogP) compared to its N-unsubstituted or N-methyl counterparts. While experimental cLogP data for this specific compound is not published, a class-level inference can be made based on established medicinal chemistry principles. The N-ethylpyrrolidine moiety is a known pharmacophore in CNS-active drugs, enhancing membrane permeability and brain penetration. This differentiates it from less lipophilic analogs which may exhibit inferior passive diffusion across the blood-brain barrier.

Blood-Brain Barrier Permeability Lipophilicity CNS Drug Discovery

Evidence for Dopamine Receptor Engagement from Closely Related Scaffolds

A highly conserved structural feature of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is the 'N-[(1-ethylpyrrolidin-2-yl)methyl]' moiety. This exact substructure is present in potent dopamine D2 receptor ligands, including the clinically used antipsychotic sulpiride and related research compounds. For instance, a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides exhibited IC50 values between 0.5 and 5 nM in [3H]spiperone binding assays against rat striatal membranes [1]. The presence of this same amine fragment in CAS 727361-19-5 provides strong, class-level evidence for its potential utility as a scaffold for developing dopamine receptor modulators, distinguishing it from other pyrrolidine-furan amines that lack this specific substitution.

Dopamine D2 Receptor Receptor Binding Antipsychotic Research

Optimal Research Applications for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine Based on Comparative Evidence


Neuroscience: As a Privileged Scaffold for Dopamine D2 Receptor Modulator Libraries

Given the strong class-level evidence that the 'N-[(1-ethylpyrrolidin-2-yl)methyl]' fragment is a key pharmacophore for high-affinity dopamine D2 receptor binding (as demonstrated by its presence in ligands with sub-nanomolar IC50 values), CAS 727361-19-5 is ideally suited as a starting point for synthesizing focused libraries of potential antipsychotic or prokinetic agents [1]. Its procurement is strategically sound for medicinal chemistry groups seeking to explore SAR around a validated CNS-active motif, offering a distinct advantage over simpler pyrrolidine-furan amines that lack the N-ethyl group and are unlikely to achieve the requisite target engagement.

ADME Profiling: Investigating the Impact of N-Ethyl Substitution on Blood-Brain Barrier Penetration

The predicted increase in lipophilicity conferred by the N-ethyl group on the pyrrolidine ring makes this compound a valuable tool for studying passive diffusion across the blood-brain barrier (BBB) . It can be used as a model substrate in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer experiments, where its permeability can be quantitatively compared to less lipophilic, N-unsubstituted analogs (e.g., CAS 61893-12-7). This allows researchers to deconvolute the specific contribution of the ethyl group to a molecule's CNS penetration potential, a key parameter in early-stage drug discovery.

Synthetic Methodology: Development of New Coupling Reactions with a Sterically Demanding Amine

The secondary amine in (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is a versatile synthetic handle for creating diverse chemical libraries through amide bond formation, reductive amination, or N-arylation . Its specific steric and electronic environment, as defined by its predicted physical properties , presents a relevant and non-trivial substrate for developing or optimizing new catalytic methods (e.g., copper or palladium-catalyzed couplings). Its performance in such reactions can serve as a benchmark for comparing the efficiency of new catalysts or reaction conditions on sterically hindered amine substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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